1-(2-(Aminomethyl)phenyl)piperidin-4-ol

描述

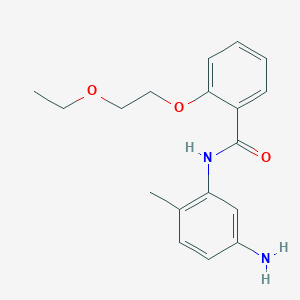

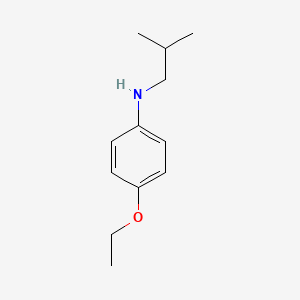

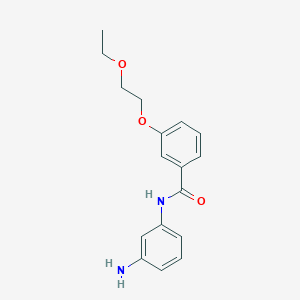

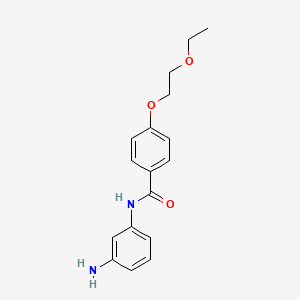

“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is also known as “1-[4-(aminomethyl)phenyl]piperidin-4-ol” and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” were not found, it is known that piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient synthesis method for a similar compound, “4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol”, a key intermediate in Fenspiride HCl synthesis, has been reported .

Molecular Structure Analysis

The InChI code for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is 1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 . This indicates the presence of a six-membered piperidine ring with a hydroxyl group at the 4th position and a phenyl group attached to the nitrogen atom of the piperidine ring through a methylene bridge .

Physical And Chemical Properties Analysis

“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a solid compound with a molecular weight of 206.28 g/mol . It is stored at a temperature of 4°C .

科学研究应用

Synthesis of Pharmaceutical Compounds

Piperidine derivatives, including 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are crucial in the synthesis of various pharmaceutical compounds. They serve as key building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The versatility of these compounds allows for the development of a wide range of therapeutic agents.

Biological Activity Modulation

The structural motif of piperidine is often found in biologically active molecules. Research has shown that modifications to the piperidine ring, such as those in 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, can lead to significant changes in biological activity. This makes it a valuable compound for the design of new drugs with targeted effects .

Advanced Organic Synthesis Techniques

Recent advances in organic synthesis techniques have highlighted the use of piperidine derivatives in complex chemical reactions. 1-(2-(Aminomethyl)phenyl)piperidin-4-ol can be utilized in one-pot functionalization processes, which streamline the synthesis of complex organic molecules .

Development of Central Nervous System (CNS) Agents

Due to the piperidine structure’s impact on the central nervous system, derivatives like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol are being explored for their potential as CNS agents. This includes research into treatments for neurodegenerative diseases, pain management, and psychological disorders .

Creation of Greener Chemical Processes

The environmental impact of chemical synthesis is a growing concern. Piperidine derivatives, such as 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are being studied for their role in greener chemical processes. This includes their use in deep eutectic solvent media, which offers a more sustainable and less toxic alternative to traditional solvents .

Exploration of Anti-Cancer Properties

The piperidine moiety is a common feature in many anti-cancer agents. Research into compounds like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol is ongoing to discover and evaluate their potential anti-cancer properties. This research is crucial for the development of new oncological treatments .

安全和危害

The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Piperidine derivatives, including “1-(2-(Aminomethyl)phenyl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating active research in this field .

作用机制

Target of Action

1-(2-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction A related compound, a 2-amino-4-(1-piperidine) pyridine derivative, has been reported to target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

It is known that most ccr5 antagonists, a class of drugs to which this compound may belong, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Pharmacokinetics

The molecular weight of the compound is 206.28 g/mol , which could influence its pharmacokinetic properties.

Result of Action

Related piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, with some showing ccr5 antagonistic activities .

Action Environment

The synthesis of substituted piperidines, a category to which this compound belongs, is an important task of modern organic chemistry .

属性

IUPAC Name |

1-[2-(aminomethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBUCGMFIGDKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651520 | |

| Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887580-19-0 | |

| Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)

![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)

![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)